![molecular formula C16H26N2O2 B1427996 2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1267705-78-1](/img/structure/B1427996.png)
2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
Overview
Description
2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis Process : The compound 2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol and its derivatives can be synthesized via nucleophilic substitution reactions. This process involves bromination and further reactions with various agents to create specific derivatives (Mishriky & Moustafa, 2013).
Pharmacological Activity : Some derivatives of this compound have been explored for their potential as PPARgamma agonists. These agonists are significant for their role in managing metabolic disorders, including diabetes (Collins et al., 1998).
Antagonistic Activity : Specific derivatives have been investigated for their α1 receptor antagonistic activity. This type of activity is relevant in the context of cardiovascular diseases and certain types of prostate disorders (Hon, 2013).
Chemical and Physical Properties
Polymorphism Control : Research into the polymorphism of similar compounds, such as ASP3026, shows the importance of controlling polymorphic forms in drug development. Polymorphism can affect the stability, solubility, and bioavailability of pharmaceutical compounds (Takeguchi et al., 2015).
Solvent Effects : Studies also focus on the effects of different solvents and temperatures on the solvent-mediated polymorph transformation of similar compounds. This is crucial for large-scale manufacturing and ensuring the consistency and efficacy of the final pharmaceutical product (Takeguchi et al., 2016).
Biological Applications
Src Kinase Inhibition and Anticancer Activity : Derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors. Src kinase is a target in cancer treatment, indicating potential applications in oncology (Sharma et al., 2010).
Role in Serotonin Receptor Binding : The modification of the molecule has been investigated to understand its binding affinity for the human serotonin 5-HT6 receptor. This suggests potential applications in neurological and psychiatric disorders (Łażewska et al., 2019).
HDAC Inhibitor for Cancer Treatment : Some derivatives show potential as histone deacetylase inhibitors (HDACi), emerging as a new class of agents in cancer treatment (Thaler et al., 2010).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(4-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)20-15-6-4-14(5-7-15)16(19)12-18-10-8-17(3)9-11-18/h4-7,13,16,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRCHJVVHPEAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CN2CCN(CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



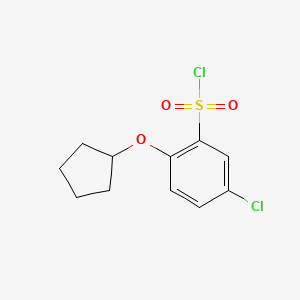
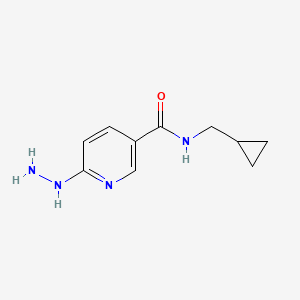
![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
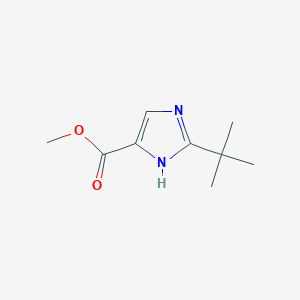
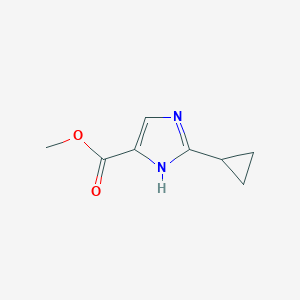
![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
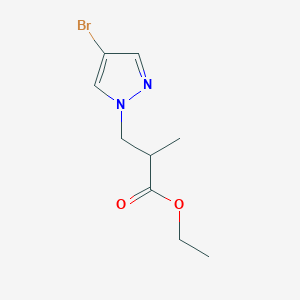
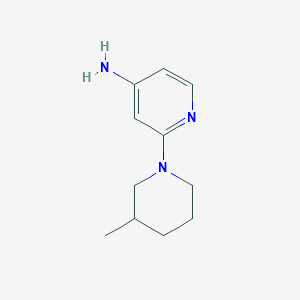
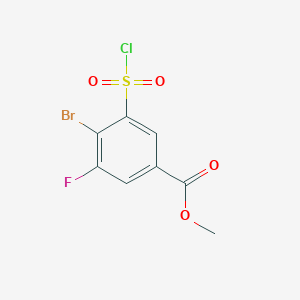
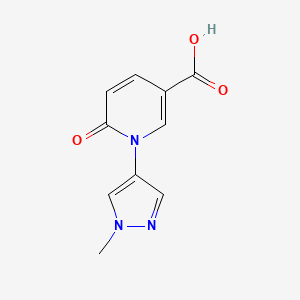
![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
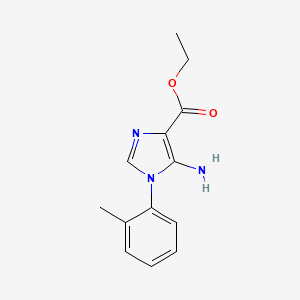
![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)